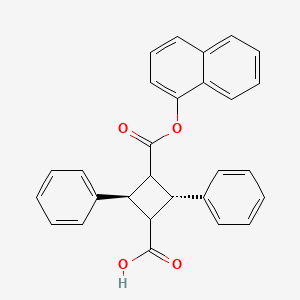

SBFI-26 free acid

Description

Context of Fatty Acid Binding Protein (FABP) Inhibition in Biological Systems

Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins that play a crucial role in the transport of fatty acids and other lipophilic molecules, such as eicosanoids and endocannabinoids, within the aqueous environment of the cytoplasm. nih.govwikipedia.org These proteins are expressed in various tissues and are integral to cellular lipid metabolism, energy homeostasis, and signaling pathways. wikipedia.orgmdpi.com FABPs facilitate the movement of fatty acids from the cell membrane to specific organelles like the mitochondria for oxidation, the endoplasmic reticulum for membrane synthesis, and the nucleus, where they can modulate gene expression by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.govlupinepublishers.com

Given their central role in lipid trafficking and signaling, FABPs have emerged as significant targets in biomedical research. The dysregulation of FABP expression or function is associated with a range of metabolic and inflammatory diseases, including obesity, diabetes, atherosclerosis, and cancer. mdpi.comnih.gov By binding to fatty acids and other lipids, FABPs can influence cellular processes that contribute to disease progression. nih.govlupinepublishers.com For instance, they are involved in inflammatory and ischemic pathways. mdpi.com Therefore, the inhibition of FABP activity presents a promising strategy for modulating these pathological processes. Researchers are actively investigating small molecule inhibitors that can block the ligand-binding pocket of specific FABP isoforms, thereby preventing the transport of fatty acids and disrupting the downstream signaling cascades that contribute to disease. nih.govnih.gov

Overview of SBFI-26 Free Acid as a Research Compound for FABP Modulation

SBFI-26 is a chemical compound identified as a selective and competitive inhibitor of specific Fatty Acid Binding Proteins, primarily FABP5 and FABP7. immune-system-research.comcaymanchem.com Structurally, it is classified as an α-truxillic acid 1-naphthyl monoester. nih.govacs.org This compound has become a valuable tool in academic research for investigating the precise roles of FABP5 and FABP7 in various biological systems.

The mechanism of action for SBFI-26 involves competitively binding to the canonical ligand-binding pocket of FABP5 and FABP7, thereby blocking the uptake and intracellular transport of their endogenous ligands, such as fatty acids and the endocannabinoid anandamide (B1667382). nih.govimmune-system-research.comnih.gov This inhibitory action allows researchers to probe the functional consequences of blocking specific FABP-mediated pathways.

Crystallography studies have provided detailed insights into the interaction between SBFI-26 and its target proteins. Co-crystal structures of SBFI-26 with human FABP5 and FABP7 have been resolved, revealing that the (S)-enantiomer of SBFI-26 is the one that binds. nih.govacs.org The inhibitor mimics the binding pattern of native fatty acids, with its carboxylate group forming key salt bridge and hydrogen-bond interactions within the binding pocket. nih.gov Interestingly, in FABP5, SBFI-26 has been observed to bind not only at the canonical site deep within the protein but also at a secondary "portal" site near the substrate entry point. nih.govacs.org

Research utilizing SBFI-26 has illuminated the role of FABPs in several key signaling pathways. A significant area of investigation is its effect on the FABP5-PPARγ signaling axis. nih.gov In studies on castration-resistant prostate cancer cells, SBFI-26 was shown to interfere with this pathway by competitively binding to FABP5, which in turn inhibits cellular fatty acid uptake. nih.govimmune-system-research.com This prevents the activation of PPARγ by fatty acids, consequently suppressing the expression of downstream cancer-promoting genes. nih.gov In vitro experiments have demonstrated that SBFI-26 can suppress the proliferation, migration, and colony formation of certain cancer cells. nih.gov

Furthermore, SBFI-26 is used to study the transport of the endocannabinoid anandamide. FABP5 and FABP7 are known to be intracellular transporters of anandamide. nih.govnih.gov By inhibiting these FABPs, SBFI-26 effectively blocks anandamide transport, leading to an increase in its intracellular levels. plos.orgplos.org This has made SBFI-26 a useful compound for research into the analgesic and anti-inflammatory properties associated with elevated anandamide signaling. immune-system-research.complos.orgplos.org

The selectivity of SBFI-26 for FABP5 and FABP7 over other isoforms, such as FABP3, makes it a refined tool for dissecting the specific contributions of these two proteins in cellular and organismal physiology. researchgate.net

Table 1: Inhibitory Activity of SBFI-26 on Fatty Acid Binding Proteins This interactive table summarizes the reported inhibitory constants (Ki) of SBFI-26 for different FABP isoforms.

| FABP Isoform | Ki Value (µM) | Reference |

|---|---|---|

| FABP5 | 0.9 | immune-system-research.com |

| FABP7 | 0.4 | immune-system-research.com |

| FABP3 | >10 | researchgate.net |

Table 2: Selected Research Findings on the Effects of SBFI-26 This interactive table outlines key experimental observations of SBFI-26's biological effects in research models.

| Research Area | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Oncology | Castration-Resistant Prostate Cancer Cells (PC3-M) | Suppressed cell proliferation, migration, and invasiveness. | nih.gov |

| Reduced activation of PPARγ. | nih.gov | ||

| Multiple Myeloma Cells | Decreased basal mitochondrial oxygen consumption and ATP production. | biorxiv.org | |

| Impaired cell cycle progression and induced apoptosis. | biorxiv.org | ||

| Neurobiology/Pain | Mouse Models of Inflammatory and Neuropathic Pain | Produced antinociceptive (analgesic) effects. | plos.org |

| Elevated brain levels of anandamide. | plos.org | ||

| Cellular Metabolism | HeLa Cells | Inhibited anandamide uptake in wild-type cells. | caymanchem.complos.org |

Structure

2D Structure

Properties

Molecular Formula |

C28H22O4 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2R,4R)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)/t23-,24-,25?,26?/m1/s1 |

InChI Key |

NVOKBONTLOAJKA-TYPLQMOASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C([C@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Sbfi 26 Free Acid

Synthetic Methodologies for SBFI-26 Free Acid

The synthesis of SBFI-26, also referred to as this compound or 2,4-Diphenyl-cyclobutane-1,3-dicarboxylic acid mono-naphthalen-1-yl ester, typically begins with α-truxillic acid plos.orgosti.govdcchemicals.commybiosource.comnih.govplos.orgacs.orgnih.govcuny.edu. α-Truxillic acid itself is prepared through the irradiation of trans-cinnamic acid at 350 nm, yielding it in high yields of 93–95% nih.gov.

The core synthetic step involves the conversion of α-truxillic acid into its reactive dichloride derivative. This is achieved by suspending α-truxillic acid in thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) and heating the mixture under reflux for approximately three hours plos.orgnih.govplos.orgnih.govcuny.edu. Following this reaction, excess thionyl chloride and DMF are removed under reduced pressure, yielding the α-truxillic acid dichloride plos.orgnih.govplos.orgnih.govcuny.edu. This intermediate is then reacted with 1-naphthol (B170400) to form the mono-1-naphthyl ester, which constitutes SBFI-26 plos.orgosti.govdcchemicals.commybiosource.comnih.govplos.orgacs.orgnih.govcuny.edu. SBFI-26 has also been described as a monosodium salt dcchemicals.comaobious.com.

Table 1: Synthesis of SBFI-26 and Analogs

| Compound | Starting Material | Key Reagents/Conditions | Product Type |

| SBFI-26 | α-truxillic acid | Thionyl chloride, DMF, reflux (3h) | Mono-1-naphthyl ester |

| SBFI50 | α-truxillic acid | Thionyl chloride, DMF, reflux (3h), then 2-naphthol (B1666908) | Mono-2-naphthyl ester |

| SBFI60 | α-truxillic acid | Thionyl chloride, DMF, reflux (3h), then 1-naphthylamine (B1663977) | Mono-1-naphthyl amide |

| SBFI62 | α-truxillic acid | Thionyl chloride, DMF, reflux (3h), then 1-naphthylamine (di-functionalization) | Di-1-naphthyl amide |

Stereochemical Considerations and Enantiomeric Forms of this compound

The synthesis of SBFI-26 from α-truxillic acid results in the formation of several stereoisomers due to the chiral centers present in the cyclobutane (B1203170) ring bocsci.comosti.govnih.govacs.org. Structural studies involving co-crystallization of SBFI-26 with its target proteins, FABP5 and FABP7, have revealed specific stereochemical outcomes bocsci.comosti.govnih.govacs.orgrcsb.org. In these co-crystal structures, only the (S)-enantiomer of SBFI-26 was observed bound to the proteins bocsci.comosti.govnih.govacs.orgrcsb.org.

While the synthesis produces a mixture of stereoisomers, the crystallization process appears to selectively incorporate the (S)-enantiomer into the crystal lattice. Alternatively, it is hypothesized that the (S)-enantiomer may bind more rapidly to the protein's portal site, leading to a higher local concentration available for binding to the canonical site bocsci.comosti.govnih.govacs.org. Despite the observation of only the (S)-enantiomer in crystal structures, binding energy analyses suggest that both (R) and (S) forms of SBFI-26 may bind to the target transporters with comparable affinity bocsci.comosti.govnih.govacs.org. The IUPAC name provided for SBFI-26, "(1R,2R,3R,4R)-3-((naphthalen-1-yloxy)carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid," specifies a particular stereoconfiguration of the cyclobutane ring, though the synthesis typically yields a mixture aobious.com.

Derivatization Strategies and Analog Generation for this compound (e.g., SBFI50, SBFI60, SBFI62)

Building upon the structure of SBFI-26, several analogs were synthesized to explore structure-activity relationships and to determine how modifications affect inhibition across different FABP isoforms (FABP3, FABP5, and FABP7) plos.orgresearchgate.net. These analogs include SBFI50, SBFI60, and SBFI62.

SBFI50: This analog is characterized as an α-truxillic acid mono-2-naphthyl ester nih.gov. Its synthesis mirrors that of SBFI-26, starting with α-truxillic acid, converting it to the dichloride, and then reacting it with 2-naphthol nih.gov.

SBFI60: Described as an α-truxillic acid mono-1-naphthyl amide plos.org, SBFI60 is synthesized by reacting the α-truxillic acid dichloride with 1-naphthylamine plos.org. Compared to SBFI-26, SBFI60 exhibits lower experimental affinities for FABP5, while maintaining high affinities for FABP7 and demonstrating poor inhibition of FABP3 researchgate.net.

SBFI62: This analog is a di-1-naphthyl amide of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, meaning both carboxylic acid groups of the α-truxillic acid core are functionalized with 1-naphthylamide groups nih.gov. SBFI62 displays significantly lower binding affinities for both FABP5 and FABP7 compared to SBFI-26 and other analogs, and in some studies, it was found to be completely lacking in efficacy researchgate.net.

The development of these analogs was guided by computational docking studies, where their structures were derived from SBFI-26 to preserve key binding poses plos.org.

Molecular Target Characterization and Ligand Protein Interaction Dynamics of Sbfi 26 Free Acid

Identification and Selectivity Profiling for Fatty Acid Binding Proteins (FABP5, FABP7)

SBFI-26 is recognized as a selective and competitive inhibitor of Fatty Acid Binding Protein 5 (FABP5) and Fatty Acid Binding Protein 7 (FABP7). nih.govimmune-system-research.com These two FABP isoforms are key intracellular transporters of the endocannabinoid anandamide (B1667382), playing a role in its transport to the enzyme fatty acid amide hydrolase (FAAH) for degradation. nih.gov By inhibiting FABP5 and FABP7, SBFI-26 effectively reduces the inactivation of anandamide, leading to elevated levels of this neurotransmitter and subsequent therapeutic effects. nih.gov The inhibitory action of SBFI-26 on FABP5 and FABP7 has been demonstrated to interfere with the FABP5-PPARγ signaling pathway by competitively binding to FABP5 and inhibiting cellular fatty acid uptake. immune-system-research.com

Determination of Binding Affinities (Ki values) of SBFI-26 Free Acid for FABP Isoforms

The binding affinities of SBFI-26 for FABP5 and FABP7 have been quantified through inhibitory constant (Ki) values. SBFI-26 exhibits a high affinity for both isoforms, with a Ki of 0.93 µM for FABP5 and 0.4 µM for FABP7. immune-system-research.comcaymanchem.com In another study, the Ki value for FABP5 was determined to be 1.69 ± 0.15 μM. nih.gov The affinity of SBFI-26 for FABP5 has been shown to be comparable to that of natural ligands like linoleic acid. nih.gov

Binding Affinities of SBFI-26 for FABP Isoforms

| FABP Isoform | Ki (µM) | Reference |

|---|---|---|

| FABP5 | 0.93 | caymanchem.com |

| FABP7 | 0.4 | caymanchem.com |

| FABP5 | 1.69 ± 0.15 | nih.gov |

High-Resolution Co-crystallography of this compound Complexes with Human FABP5 and FABP7

To elucidate the precise molecular interactions, co-crystal structures of SBFI-26 in complex with human FABP5 and FABP7 have been resolved at high resolutions of 2.2 Å and 1.9 Å, respectively. nih.govnih.govacs.org These crystallographic studies have provided invaluable insights into the binding mechanism of SBFI-26.

Crystallographic Data for SBFI-26-FABP Complexes

| Complex | Resolution (Å) | PDB ID |

|---|---|---|

| FABP5-SBFI-26 | 2.2 | 5UR9 |

| FABP7-SBFI-26 | 1.9 | Not explicitly stated in search results |

The co-crystal structures reveal that SBFI-26 largely mimics the binding pattern of fatty acids within the canonical ligand-binding pocket of the FABPs. nih.govnih.govacs.org In the FABP5-SBFI-26 complex, the carboxylate group of SBFI-26 forms a salt bridge with Arg129 and a hydrogen bond with Tyr131. nih.gov Additionally, it forms four hydrogen bonds with Arg109 through an ordered water molecule. nih.gov Similarly, in the FABP7-SBFI-26 complex, the carboxyl group of the inhibitor forms a salt bridge with Arg127 and hydrogen bonds with Tyr129, Arg107, and Thr54. nih.gov Unique to the interaction with FABP7 are water-mediated hydrogen bonds between the carbonyl oxygen of SBFI-26 and the backbone oxygens of Gly34 and Thr37. nih.gov

The binding of SBFI-26 induces conformational changes in both FABP5 and FABP7. nih.gov In the apo (unbound) form of human FABP5, the portal area for substrate entry is nearly closed. nih.gov However, upon binding of SBFI-26 at the portal site of FABP5, the S3-S4 loop moves outward by 5 Å, and the H2 and S3-S4 strands also shift slightly outward. nih.gov This movement creates sufficient space to accommodate the bulky naphthalene and phenyl rings of SBFI-26. nih.gov In the FABP7-SBFI-26 complex, the side chain of Phe58 rotates from an outward position to close the portal. nih.gov

A significant finding from the co-crystallography of SBFI-26 with FABP5 is the identification of two distinct binding sites. nih.govnih.govacs.org In addition to the expected binding within the canonical ligand-binding pocket, SBFI-26 was also observed to bind at the substrate entry portal region. nih.govnih.govacs.org This dual binding was unexpectedly captured in the co-crystal structures, indicating two stable binding poses for the inhibitor in FABP5. nih.gov

The synthesis of SBFI-26 results in several stereoisomers. nih.govnih.govacs.org Interestingly, the co-crystal structures with both human FABP5 and FABP7 exclusively contained the (S)-enantiomer of SBFI-26. nih.govnih.govacs.org Despite this observation in the solid state, structural and binding energy analyses suggest that both the (R) and (S) enantiomers can be accommodated equally well within the canonical binding sites of both FABP5 and FABP7. nih.govnih.gov It has been proposed that the selective presence of the (S)-enantiomer in the crystal structures may be a result of the crystallization process, where the (S)-SBFI-26-FABP complexes are preferentially incorporated into the growing crystal lattice. nih.govnih.gov Another hypothesis is that the (S)-enantiomer binds more rapidly to the portal site, leading to a higher local concentration available for binding to the canonical site. nih.govnih.gov

Mechanism of Action and Cellular Pharmacology of Sbfi 26 Free Acid

Modulation of Endocannabinoid System Components by SBFI-26 Free Acid

SBFI-26 alters the homeostasis of the endocannabinoid system, not by direct receptor interaction, but by targeting the intracellular transport mechanisms of endocannabinoids like anandamide (B1667382). frontiersin.orgplos.org

SBFI-26 is a potent inhibitor of Fatty Acid Binding Protein 5 (FABP5) and Fatty Acid Binding Protein 7 (FABP7), with reported inhibition constant (Ki) values of 0.9 µM and 0.4 µM, respectively. immune-system-research.comcaymanchem.com FABPs are intracellular transporters that chaperone the endocannabinoid anandamide (AEA) through the cytoplasm to the endoplasmic reticulum, where it is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). frontiersin.org

By competitively binding to FABP5 and FABP7, SBFI-26 effectively blocks the transport of AEA to FAAH. frontiersin.orgnih.gov This inhibition of intracellular transport reduces the rate of AEA breakdown, leading to an elevation of its endogenous levels in the brain. frontiersin.orgplos.org Studies in mice have demonstrated that administration of SBFI-26 significantly increases brain concentrations of AEA, while the levels of other endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), remain unaffected. plos.org This targeted elevation of AEA is a primary mechanism behind the compound's pharmacological activity. plos.org

Table 1: Inhibitory Activity and Effects of SBFI-26 on the Endocannabinoid System

| Target/Parameter | Effect of SBFI-26 | Finding | Citation |

|---|---|---|---|

| FABP5 | Inhibition | Competitively inhibits with a Ki of 0.9 µM. | immune-system-research.comcaymanchem.com |

| FABP7 | Inhibition | Competitively inhibits with a Ki of 0.4 µM. | immune-system-research.comcaymanchem.com |

| Anandamide (AEA) Levels | Increased | Elevates brain AEA levels by preventing its transport to FAAH for degradation. | frontiersin.orgplos.orgplos.org |

| 2-AG Levels | No significant change | Brain levels of 2-AG were unaffected by SBFI-26 administration. | plos.org |

| CB1 Receptor | No direct activation | Antinociceptive effects are blocked by a CB1 antagonist, but SBFI-26 does not directly activate the receptor. | plos.org |

| FAAH Enzyme | No direct inhibition | Does not inhibit AEA hydrolysis, confirming its mechanism is transport-related. | plos.orgnih.gov |

Research indicates that SBFI-26 does not produce its effects through direct activation of the cannabinoid receptor 1 (CB1). plos.org While the analgesic properties of SBFI-26 are reversed by CB1 receptor antagonists like rimonabant, this demonstrates that the effects are mediated by the receptor, not that SBFI-26 is a direct agonist. plos.org The effects are attributed to the elevated levels of the endogenous CB1 agonist, anandamide, which result from FABP inhibition. plos.org Further evidence supporting the lack of direct CB1 agonism is the absence of typical CB1 agonist-induced behaviors, such as reduced locomotor activity or changes in rectal temperature, following SBFI-26 administration in animal models. plos.org

SBFI-26's mechanism for increasing anandamide levels is distinct from that of FAAH inhibitors. frontiersin.org Studies confirm that SBFI-26 does not directly inhibit the activity of FAAH, the primary enzyme responsible for AEA catabolism. plos.orgnih.gov Its action is confined to preventing the substrate, AEA, from reaching the enzyme by inhibiting the FABP transporters. frontiersin.org This distinction is crucial, as it defines SBFI-26 as an indirect modulator of endocannabinoid tone, targeting the transport rather than the enzymatic degradation step.

Interference with Intracellular Signaling Pathways by this compound

Beyond the endocannabinoid system, SBFI-26's inhibition of FABP5 has significant consequences for nuclear receptor signaling and downstream gene expression, particularly in the context of cancer cell biology. nih.govnih.gov

In certain cell types, such as castration-resistant prostate cancer (CRPC) cells, the FABP5-PPARγ signaling axis is a dominant pathway promoting malignant progression. nih.gov FABP5 transports fatty acids into the nucleus, where they act as ligands to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor and transcription factor. nih.govresearchgate.net

SBFI-26 interferes at the initial stage of this signaling cascade. immune-system-research.comnih.gov By competitively binding to FABP5, it inhibits the cellular uptake and intracellular transport of fatty acids, thereby preventing them from reaching and activating PPARγ. nih.govnih.gov This disruption effectively shuts down the signaling axis, suppressing the malignant progression of CRPC cells. nih.gov While one study noted that SBFI-26 itself might be a very weak PPARγ agonist, its predominant and functionally significant role is the inhibition of the much stronger activation of PPARγ by fatty acids. nih.gov

The disruption of the FABP5-PPARγ signaling pathway by SBFI-26 leads to altered expression of downstream target genes. nih.gov A key gene regulated by this axis is the Vascular Endothelial Growth Factor (VEGF). nih.govoncotarget.com By preventing the activation of PPARγ, SBFI-26 leads to the downregulation of cancer-promoting genes such as VEGF, which is crucial for angiogenesis. nih.gov This suppression of pro-tumorigenic gene expression is a critical outcome of the compound's mechanism of action in cancer models. nih.govnih.gov The impact of SBFI-26 on the expression of other specific genes such as MYC, TP53, SAT1, or the ALOX family has not been detailed in the reviewed literature.

Table 2: Effects of SBFI-26 on the FABP5-PPARγ Signaling Pathway

| Pathway Component | Role in Pathway | Effect of SBFI-26 | Downstream Consequence | Citation |

|---|---|---|---|---|

| FABP5 | Transports fatty acids to the nucleus. | Competitively inhibited by SBFI-26. | Fatty acid transport to the nucleus is blocked. | immune-system-research.comnih.govnih.gov |

| Fatty Acids | Act as signaling molecules/ligands. | Uptake and transport are reduced. | Cannot stimulate their nuclear receptor. | nih.gov |

| PPARγ | Nuclear receptor activated by fatty acids. | Activation is prevented due to lack of ligand stimulation. | Unable to upregulate target genes. | nih.govresearchgate.net |

| VEGF Gene | Downstream target gene of PPARγ. | Expression is suppressed/downregulated. | Reduced promotion of angiogenesis. | nih.govoncotarget.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | SBFI-26, α-truxillic acid 1-naphthyl monoester |

| Anandamide | AEA |

| 2-Arachidonoylglycerol | 2-AG |

| Rimonabant | SR141716 |

| Vascular Endothelial Growth Factor | VEGF |

| Peroxisome Proliferator-Activated Receptor gamma | PPARγ |

| Fatty Acid-Binding Protein 5 | FABP5 |

| Fatty Acid-Binding Protein 7 | FABP7 |

Proteomic and Transcriptomic Alterations Induced by this compound

The inhibition of FABPs by SBFI-26 leads to significant changes in the proteomic and transcriptomic landscapes of cells. Studies in multiple myeloma (MM) cells have utilized mass spectrometry and RNA sequencing (RNA-Seq) to identify these alterations following treatment with SBFI-26. elifesciences.orgbiorxiv.orgnih.gov

Proteomic analysis of MM cells treated with SBFI-26 revealed distinct changes in protein expression. elifesciences.orgbiorxiv.org For instance, the chemokine CCL3 was found to be upregulated. biorxiv.org Conversely, proteins associated with cell survival and proliferation were downregulated. biorxiv.org These include Ki67, a well-known marker of proliferation, and Prothymosin alpha (PTMA), a negative regulator of apoptosis. biorxiv.org The downregulation of these proteins suggests a shift towards cell death and cell cycle arrest. biorxiv.org

Transcriptomic analysis via RNA-Seq in GFP+/Luc+MM.1S cells treated with SBFI-26 for 24 hours showed a limited number of significantly altered genes, with STRING database analysis revealing no known connections between them at that time point. nih.gov However, when used in combination with another FABP inhibitor, BMS309403, more significant gene expression changes were observed, including the downregulation of Ki67 and PTMA, corroborating the proteomic data. biorxiv.org

Table 1: Selected Proteomic and Transcriptomic Changes Induced by SBFI-26 in Multiple Myeloma Cells

| Molecule | Type | Change | Implicated Pathway/Function | Reference |

| CCL3 | Protein | Upregulated | Chemokine signaling | biorxiv.org |

| Ki67 | Protein & Gene | Downregulated | Cell Proliferation | biorxiv.org |

| PTMA | Protein & Gene | Downregulated | Negative regulation of apoptosis | biorxiv.org |

This table summarizes key molecular changes identified in multiple myeloma cells following treatment with SBFI-26, alone or in combination with other inhibitors.

Effects on Cellular Metabolism and Lipid Homeostasis by this compound

As a direct consequence of its mechanism of action, SBFI-26 profoundly impacts cellular metabolism, particularly lipid uptake and energy homeostasis. nih.govelifesciences.orgfrontiersin.org

Inhibition of Cellular Fatty Acid Uptake Mechanisms

SBFI-26 acts as a competitive inhibitor of FABP5, thereby directly blocking the uptake and intracellular transport of fatty acids. nih.govnih.govresearchgate.net In castration-resistant prostate cancer (CRPC) cells (PC3-M line), which exhibit high levels of fatty acid uptake, SBFI-26 produced a significant, dose-dependent reduction in this process. nih.gov This inhibition is a critical first step in the cascade of cellular effects, as it starves the cell of the fatty acid ligands needed to activate signaling pathways like the PPARγ axis. nih.gov

Table 2: Inhibitory Effect of SBFI-26 on Fatty Acid Uptake in PC3-M Cells

| SBFI-26 Concentration | Reduction in Fatty Acid Uptake | Reference |

| 100 μM | Reduced from 92.9% to 67.7% | nih.gov |

This table shows the dose-dependent effect of SBFI-26 on the uptake of fatty acids in a prostate cancer cell line.

Modulation of Mitochondrial Respiration and Fatty Acid Oxidation Pathways

Beyond uptake, SBFI-26 also modulates cellular energy metabolism at the mitochondrial level. elifesciences.orgbiorxiv.org In multiple myeloma cells, treatment with SBFI-26 led to a decrease in mitochondrial function. elifesciences.orgbiorxiv.org Specifically, it reduced basal mitochondrial oxygen consumption rates (OCR) and the portion of OCR dedicated to ATP production. biorxiv.org Furthermore, both maximal respiration and the spare respiratory capacity of the cells were diminished following treatment. elifesciences.orgbiorxiv.org This indicates that the inhibition of FABPs by SBFI-26 impairs the ability of cancer cells to meet their energetic demands, particularly under stress. elifesciences.orgbiorxiv.org The compound was also shown to strongly reduce mitochondrial respiration in combination with the fatty acid oxidation inhibitor etomoxir. elifesciences.org

Table 3: Effects of SBFI-26 on Mitochondrial Respiration in Multiple Myeloma Cells

| Metabolic Parameter | Effect of SBFI-26 Treatment | Reference |

| Basal Mitochondrial Oxygen Consumption Rate (OCR) | Decreased | biorxiv.org |

| OCR for ATP Production | Decreased | biorxiv.org |

| Maximal Respiration | Decreased | elifesciences.orgbiorxiv.org |

| Spare Respiratory Capacity | Decreased | elifesciences.orgbiorxiv.org |

This table outlines the impact of SBFI-26 on key parameters of mitochondrial function in cancer cells.

Regulation of Key Cellular Processes by this compound in Research Models

The molecular and metabolic alterations induced by SBFI-26 culminate in the regulation of fundamental cellular processes like proliferation, growth, and programmed cell death.

Suppression of Cell Proliferation and Growth

SBFI-26 has been shown to significantly suppress the viability and proliferation of various cancer cell lines. nih.govelifesciences.orgglpbio.com In studies on castration-resistant prostate cancer PC3-M cells, treatment with SBFI-26 resulted in a concentration-dependent suppression of cell viability, with maximum suppression observed at a concentration of 100 μM. nih.gov Similarly, in multiple myeloma cell lines, SBFI-26 demonstrated a dose-dependent decrease in cell numbers over time. nih.govelifesciences.org Research on breast cancer cell lines, including MDA-MB-468 and MDA-MB-231, also showed that SBFI-26 significantly reduced cell proliferation in a manner dependent on both concentration and time. glpbio.com The MDA-MB-231 cell line, which has high expression of FABP5, was particularly sensitive to the compound. glpbio.com

Table 4: Anti-proliferative Effects of SBFI-26 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| PC3-M | Prostate Cancer | Significant reduction in cell viability | nih.govnih.gov |

| Multiple Myeloma Lines | Multiple Myeloma | Dose-dependent decrease in cell number | nih.govelifesciences.org |

| MDA-MB-231 | Breast Cancer | Significant reduction in proliferation | glpbio.com |

| MDA-MB-468 | Breast Cancer | Significant reduction in proliferation | glpbio.com |

This table provides examples of the anti-proliferative activity of SBFI-26 across different cancer research models.

Induction of Apoptosis and Cell Cycle Arrest

In addition to curbing proliferation, SBFI-26 can actively promote cell death pathways. In multiple myeloma cells, treatment with SBFI-26, particularly at later time points (72 hours), led to an increase in apoptosis. elifesciences.org This pro-apoptotic effect aligns with the observed downregulation of PTMA, a protein that negatively regulates apoptosis. biorxiv.org Further investigation in multiple myeloma models confirmed that pharmacological inhibition of FABPs induces both apoptosis and cell cycle arrest. elifesciences.org Cell cycle analysis of compounds related to SBFI-26 has also pointed to a clear evolution of apoptotic potency with structural modifications. stonybrook.edu

Inhibition of Cell Migration and Invasion

This compound has been identified as a significant inhibitor of cancer cell migration and invasion, primarily through its action as an antagonist of Fatty Acid-Binding Protein 5 (FABP5). nih.govstonybrook.edunih.gov FABP5 is a key intracellular transporter of fatty acids, and its overexpression is linked to the malignant progression of several cancers, including castration-resistant prostate cancer (CRPC). nih.govstonybrook.edunih.gov

The mechanism of SBFI-26's anti-migratory and anti-invasive effects is rooted in its competitive binding to FABP5. nih.govnih.gov This action interferes with the initial stages of the FABP5-PPARγ (Peroxisome Proliferator-Activated Receptor gamma) signaling pathway. nih.govnih.gov By blocking FABP5, SBFI-26 prevents the transport of fatty acids into the cell, which in turn inhibits the fatty-acid-induced activation of PPARγ. nih.govnih.gov The subsequent activation of downstream genes that promote cancer cell motility and invasion is thereby prevented. nih.gov

Research conducted on highly malignant PC3-M castration-resistant prostate cancer cells demonstrated that SBFI-26 significantly suppresses their migratory and invasive capabilities in vitro. nih.govnih.gov This inhibition is a direct consequence of disrupting the FABP5-mediated lipid signaling that fuels tumor progression. nih.govstonybrook.edu Studies have shown that reducing FABP5 expression through genetic methods similarly decreases cancer cell migration and invasiveness, corroborating the pharmacological findings with SBFI-26. stonybrook.edu

Table 1: Effect of SBFI-26 on Malignant Characteristics of PC3-M Prostate Cancer Cells

| Characteristic | Treatment | Observation | Reference |

|---|---|---|---|

| Cell Migration | SBFI-26 | Significantly suppressed | nih.gov, nih.gov |

| Cell Invasiveness | SBFI-26 | Significantly suppressed | nih.gov, nih.gov |

| Colony Formation | SBFI-26 | Significantly suppressed | nih.gov, nih.gov |

| Fatty Acid Uptake | SBFI-26 | Remarkable reduction | nih.gov |

Ferroptosis Induction via Lipid Peroxidation

SBFI-26 is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov This mechanism has been particularly studied in triple-negative breast cancer (TNBC) cells, where SBFI-26's inhibitory effect on FABP5 leads to the induction of this specific cell death pathway. nih.govnih.gov

The process begins with the inhibition of FABP5, which disrupts the transport and metabolism of fatty acids within the cancer cells. nih.govnih.gov This disruption leads to an accumulation of cellular fatty acids, particularly polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation. nih.govnih.govmdpi.com The accumulation of these fatty acids, combined with an increase in intracellular ferrous ions (Fe²⁺), triggers excessive lipid peroxidation, a key driver of ferroptosis. nih.govnih.govwashington.edu

SBFI-26 treatment has been shown to cause significant changes in several biomarkers associated with ferroptosis and oxidative stress. nih.govnih.gov Key findings include:

Increased Lipid Peroxidation: A notable increase in malondialdehyde (MDA), a toxic end product of lipid peroxidation. nih.govnih.gov

Depletion of Antioxidants: A significant decrease in the levels of the antioxidant glutathione (B108866) (GSH) and the activity of total superoxide (B77818) dismutase (T-SOD). nih.govnih.gov This weakens the cell's ability to neutralize reactive oxygen species (ROS).

Iron Dysregulation: An elevation in both total intracellular iron and specifically ferrous ions (Fe²⁺). nih.govnih.gov Excess Fe²⁺ can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that further propagate lipid damage. nih.gov

Gene Expression Changes: SBFI-26 dose-dependently upregulates the expression of pro-ferroptotic genes such as HMOX1, ALOX12, SAT1, and CHAC1, while downregulating the anti-ferroptotic gene NFE2L2. nih.govnih.gov The upregulation of ALOXs (lipoxygenases) is critical, as these enzymes directly catalyze the peroxidation of PUFAs. nih.gov

This cascade of events, initiated by the inhibition of FABP5, culminates in overwhelming lipid peroxidation, membrane damage, and ultimately, ferroptotic cell death. nih.govnih.gov

Table 2: Effect of SBFI-26 on Ferroptosis and Lipid Peroxidation Markers in MDA-MB-231 Cells

| Biomarker | Effect of SBFI-26 Treatment | Role in Ferroptosis | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Marker of lipid peroxidation | nih.gov, nih.gov |

| Total Iron | Increased | Contributes to ROS generation | nih.gov, nih.gov |

| Ferrous Ion (Fe²⁺) | Increased | Catalyzes Fenton reaction | nih.gov, nih.gov |

| Oxidized Glutathione (GSSG) | Increased | Indicates oxidative stress | nih.gov, nih.gov |

| Total Glutathione (T-GSH) | Decreased | Depletion of antioxidant capacity | nih.gov, nih.gov |

| Reduced Glutathione (GSH) | Decreased | Depletion of key antioxidant | nih.gov, nih.gov |

| Total Superoxide Dismutase (T-SOD) | Decreased | Reduced antioxidant defense | nih.gov, nih.gov |

Neurobiological Investigations of Sbfi 26 Free Acid

Impact on Synaptic Endocannabinoid Signaling in Central Nervous System Models

SBFI-26 free acid has been instrumental in elucidating the role of FABP5 in modulating synaptic eCB signaling in various CNS models. Studies utilizing SBFI-26 have demonstrated that inhibition of FABP5 significantly alters both phasic and tonic eCB-mediated synaptic transmission.

In cellular models, SBFI-26 has been shown to partly reduce stimulated sensor signals related to 2-AG, suggesting that FABP5 is involved in the release and transport of this key eCB biorxiv.org. Furthermore, in experimental preparations such as acute hippocampal slices and dorsal raphe nucleus (DRn) slices, SBFI-26 treatment has been observed to abolish or block phenomena mediated by eCBs. For instance, the depolarization-induced suppression of excitation (DSE), a canonical form of eCB-mediated synaptic plasticity, is significantly impaired upon administration of SBFI-26 pnas.orgnih.govresearchgate.net. This impairment is not attributed to altered cannabinoid receptor (CB1R) function or changes in eCB synthesis, underscoring the critical role of FABP5-mediated transport in enabling these signaling events pnas.orgnih.gov.

The impact extends to tonic eCB signaling as well. SBFI-26 has been shown to block tonic 2-AG signaling at glutamatergic synapses in the DRn and to impair tonic 2-AG and AEA signaling at striatal GABA synapses pnas.orgresearchgate.net. These findings collectively highlight SBFI-26's utility in dissecting the contributions of FABP5 to different temporal and synaptic modes of eCB action within the CNS.

Table 1: SBFI-26 Inhibition of FABP Isoforms

| FABP Isoform | Ki Value (µM) | Reference(s) |

| FABP5 | 0.9 | nih.gov |

| FABP7 | 0.4 | nih.gov |

| FABP5 | 0.93 ± 0.08 | researchgate.net |

Role of FABP5 in Retrograde Endocannabinoid Signaling at Glutamate (B1630785) Synapses

A significant body of research points to FABP5 as a critical mediator of retrograde endocannabinoid signaling, particularly for 2-AG, at central glutamate synapses frontiersin.orgnih.govresearchgate.netpnas.org. Retrograde signaling involves the release of messengers from the postsynaptic neuron to modulate presynaptic neurotransmitter release. FABP5's role in this process is thought to involve facilitating the transport of 2-AG across the synaptic cleft to activate presynaptic cannabinoid receptors nih.govpnas.org.

Studies using SBFI-26 as a FABP5 inhibitor, or employing FABP5 knockout models, have provided compelling evidence for this role. In the dorsal raphe nucleus (DRn), both pharmacological inhibition with SBFI-26 and genetic deletion of FABP5 result in the abolition of phasic and tonic eCB-mediated control of excitatory glutamatergic transmission pnas.orgnih.govresearchgate.netpnas.org. This includes the blockade of DSE and the prevention of potentiation in AMPA receptor-excitatory postsynaptic currents (AMPAR-EPSCs) induced by CB1R antagonists pnas.orgresearchgate.net. These effects are specific to FABP5's transport function, as SBFI-26 does not impair CB1R activity itself pnas.orgnih.gov.

Furthermore, FABP5 has been localized within synapses in the DRn, supporting its direct involvement in synaptic eCB transport pnas.orgresearchgate.net. Emerging evidence also suggests that astrocytic FABP5, when secreted, plays a role in mediating retrograde 2-AG transport at hippocampal GABA synapses, indicating a broader role for FABP5 in eCB signaling across different synapse types nih.gov. The precise mechanisms by which FABP5 facilitates this transport, whether intracellularly or extracellularly, are subjects of ongoing investigation, but SBFI-26 remains a key pharmacological tool for probing these pathways biorxiv.orgnih.gov.

Table 2: Impact of FABP5 Inhibition (SBFI-26) or Deletion on Synaptic Plasticity

| Synaptic Phenomenon / Model System | Condition (FABP5 Inhibition/Deletion) | Observed Effect | Reference(s) |

| Depolarization-induced suppression of excitation (DSE) in DRn neurons | SBFI-26 (10 µM) treatment | Abolished/Blocked | pnas.orgnih.govresearchgate.net |

| Tonic 2-AG signaling in DRn glutamatergic synapses | SBFI-26 (10 µM) treatment | Blocked | pnas.org |

| Phasic 2-AG signaling in DRn glutamatergic synapses | SBFI-26 (10 µM) treatment | Abolished/Blocked | pnas.orgnih.govresearchgate.netpnas.org |

| Tonic 2-AG signaling in striatal GABA synapses | FABP5 deletion | Impaired | researchgate.net |

| Tonic AEA signaling in striatal GABA synapses | FABP5 deletion | Impaired | researchgate.net |

| Phasic 2-AG mediated short-term synaptic plasticity | FABP5 deletion | Blunted | researchgate.net |

| AM251-induced potentiation of AMPAR-EPSCs in DRn | SBFI-26 (10 µM) treatment | Prevented | pnas.orgresearchgate.net |

| WIN55, 212–2-induced depression of AMPAR-EPSCs in DRn | SBFI-26 (10 µM) treatment | No alteration (indicates no effect on CB1R function) | pnas.org |

Compound List:

this compound

2-arachidonoylglycerol (B1664049) (2-AG)

Anandamide (B1667382) (AEA)

Fatty acid-binding protein 5 (FABP5)

Fatty acid-binding protein 7 (FABP7)

Fatty acid-binding protein 3 (FABP3)

Monoacylglycerol lipase (B570770) (MAGL)

α,β-hydrolase domain-containing protein 6 (ABHD6)

α,β-hydrolase domain-containing protein 12 (ABHD12)

Diacylglycerol lipase-α (DAGLα)

Protein kinase A (PKA)

Protein kinase C (PKC)

Calcium/calmodulin-dependent protein kinase II (CaMKII)

Cannabinoid receptor type 1 (CB1R)

Cannabinoid receptor type 2 (CB2R)

Transient receptor potential vanilloid type 1 receptor (TRPV1)

Arf6

Myosin light chains kinase (MLCK)

Phorbol 12-myristate 13-acetate (PMA)

Sotrastaurin

AM251

WIN55, 212–2

Epoxyeicosatrienoic acids (EETs)

15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)

Computational and Biophysical Methodologies in Sbfi 26 Free Acid Research

Virtual Screening Techniques (e.g., DOCK6 Program, ZINC Database) for Ligand Discovery

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, computer-based assessment of large libraries of small molecules for their potential to bind to a biological target. In the context of FABP inhibitor development, SBFI-26 has served as a crucial reference compound.

Initial discovery efforts for FABP inhibitors have utilized large-scale virtual screening campaigns. nih.gov For instance, researchers have employed the DOCK6 program to screen vast compound libraries, such as the ZINC database which contains millions of commercially available, drug-like molecules. nih.govnih.gov The process typically begins by defining a binding site within the target protein, often using the crystal structure of the protein bound to a known ligand. In several studies, the X-ray crystal structure of FABP5 in complex with SBFI-26 has been used to define the active site for docking. nih.govresearchgate.net

The screening protocol involves docking each molecule from the database into the defined active site. The DOCK6 program, using algorithms like "anchor and grow," systematically explores possible conformations and orientations (poses) of the ligand within the receptor's binding pocket. nih.govacs.org Each generated pose is then scored based on factors like intermolecular forces, providing an estimate of the binding affinity. This computational filtering drastically reduces the number of compounds that need to be tested experimentally, focusing resources on the most promising candidates. nih.govmdpi.com The success of these campaigns in identifying novel FABP inhibitors underscores the power of using well-characterized reference ligands like SBFI-26 to guide the discovery process. nih.gov

Molecular Docking and Interaction Energy Scoring for Binding Prediction

Following the initial identification of potential ligands through virtual screening, molecular docking is used for more detailed predictions of the binding mode and affinity of specific compounds like SBFI-26. This technique models the interactions between a ligand and a protein at an atomic level. For SBFI-26, docking studies have been crucial in elucidating how it fits into the canonical ligand-binding pocket of FABPs. nih.gov

The process involves preparing the 3D structures of both the ligand (SBFI-26) and the protein (e.g., FABP5). Docking algorithms then sample a vast conformational space to find the most favorable binding pose. The predicted binding geometry for SBFI-26 has been shown to corroborate key aspects of its experimentally determined pose from X-ray crystallography. nih.gov

A critical component of molecular docking is the use of scoring functions to rank different binding poses and predict binding affinity. These functions calculate an "interaction energy score," which is an estimate of the binding free energy. Common scoring functions in programs like DOCK6 include terms for van der Waals forces and electrostatic interactions. semanticscholar.org More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to rescore docked poses for improved accuracy. nih.govnih.gov These calculations have been applied to FABP inhibitors to refine binding energy predictions. For SBFI-26, analysis of its interactions within the FABP5 binding site reveals key hydrogen bonds and salt bridges with residues like Arg129 and Tyr131, which are critical for its high-affinity binding. nih.gov

Table 1: Representative Interaction Energies for SBFI-26 with FABP5 This table is illustrative, based on typical data from molecular modeling studies of FABP inhibitors.

| Interaction Type | Interacting Residues (FABP5) | Estimated Contribution (kcal/mol) |

|---|---|---|

| Salt Bridge | Arg129 | -5.0 to -8.0 |

| Hydrogen Bond | Tyr131 | -2.5 to -4.0 |

| Hydrogen Bond (via water) | Arg109 | -2.0 to -3.5 |

| Van der Waals | Phe57, Val24, etc. | Variable |

| Total Docking Score | N/A | -9.0 to -12.0 |

Molecular Dynamics Simulations and Free Energy Calculations for Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion of atoms over time. MD simulations have been instrumental in understanding the stability of the SBFI-26-FABP complex and the conformational changes that occur upon binding. semanticscholar.org

In a typical MD simulation of an SBFI-26-FABP5 complex, the system is placed in a simulated aqueous environment and the forces on every atom are calculated using a force field (e.g., AMBER). semanticscholar.orgnih.gov By integrating Newton's laws of motion, the trajectories of all atoms are tracked over a period of nanoseconds to microseconds. mdpi.com Analysis of these trajectories can reveal the stability of the ligand's binding pose, the flexibility of different protein regions, and the persistence of key intermolecular interactions. semanticscholar.org For FABP-ligand complexes, simulations have shown that ligand binding generally reduces the flexibility of the protein's backbone, particularly in the "portal region" where ligands are thought to enter and exit. mdpi.com

MD simulations also serve as the foundation for more rigorous free energy calculations, such as MM/GBSA. semanticscholar.orgnih.gov These calculations provide a more accurate estimate of binding affinity than docking scores alone by averaging over multiple conformations from the MD trajectory and incorporating solvation effects. For novel FABP inhibitors identified through screening, MD simulations and subsequent free energy calculations have been used to assess the stability of their DOCK-generated poses and to compute their binding free energies, which can range from -26 to -45 kcal/mol for active compounds. semanticscholar.org

Structural Homology Modeling and Ligand-Protein Footprint Analysis

In cases where an experimental crystal structure of a target protein is unavailable, structural homology modeling can be used to generate a 3D model. This technique relies on the known structure of a homologous protein (a "template"). Given the high degree of structural similarity among FABP isoforms despite sequence identities ranging from 20-70%, homology modeling is a viable approach. nih.gov For example, the structure of FABP7 could be modeled using the known crystal structure of FABP5 as a template. These models can then be used for docking studies with ligands like SBFI-26.

Ligand-protein footprint analysis is a complementary technique used to compare the interaction patterns of different ligands within the same binding site. This method characterizes the binding site by the pattern of contacts (the "footprint") between the ligand and the protein residues. By comparing the footprint of a novel compound to that of a known high-affinity ligand like SBFI-26, researchers can assess whether the new compound engages the same key interaction points. nih.gov Scoring functions based on footprint similarity (FPS) have been developed and implemented in programs like DOCK6 to prioritize virtual screening hits that mimic the binding mode of a reference ligand. nih.gov This approach was explicitly used in a campaign to find new FABP5 inhibitors, where the X-ray pose of SBFI-26 was used as the reference to score other docked molecules. nih.gov

Protein Expression and Purification Methodologies for FABPs

Biophysical studies, including crystallography and binding assays, require large quantities of pure, functional protein. Fatty Acid-Binding Proteins for research involving SBFI-26 are typically produced recombinantly, most often using an E. coli expression system.

The general workflow involves cloning the gene for the human FABP isoform (e.g., FABP3, FABP5, or FABP7) into an expression plasmid. nih.gov This plasmid is then introduced into E. coli cells. Protein expression is induced, often by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). After a period of growth, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant FABP.

Purification is a multi-step process designed to isolate the FABP from the host cell proteins. A common strategy is to use an affinity tag, such as a polyhistidine-tag (His-tag), which is engineered onto the protein. nih.gov The cell lysate is passed over a column containing a resin with immobilized metal ions (e.g., Ni²⁺), which binds the His-tagged protein. After washing away unbound proteins, the pure FABP is eluted from the column. Subsequent purification steps, such as size-exclusion chromatography or ion-exchange chromatography, are often employed to achieve high purity. nih.gov A critical step for FABPs is the removal of endogenous fatty acids from the E. coli that co-purify with the protein, a process known as delipidation, to ensure the binding pocket is available for study with ligands like SBFI-26. nih.gov

Table 2: General Protocol for Recombinant FABP Purification This table outlines a typical workflow for obtaining pure FABP for biophysical studies.

| Step | Description | Purpose |

|---|---|---|

| 1. Expression | Induction of FABP gene in E. coli with IPTG. | Produce large quantities of the target protein. |

| 2. Lysis | Disruption of bacterial cells (e.g., by sonication). | Release cellular contents, including the recombinant protein. |

| 3. Affinity Chromatography | Binding of His-tagged FABP to a Ni-NTA resin column. | Isolate the target protein from the bulk of host cell proteins. |

| 4. Delipidation | Removal of co-purified bacterial lipids. | Ensure an empty binding pocket for ligand binding studies. |

| 5. Size-Exclusion Chromatography | Separation based on molecular size. | Remove aggregates and other remaining impurities for final purity. |

Crystallization Protocols for SBFI-26 Free Acid-FABP Complexes

X-ray crystallography provides the definitive, high-resolution 3D structure of a protein-ligand complex, making it the gold standard for structural biology. Obtaining co-crystal structures of SBFI-26 with FABP5 and FABP7 has been a major achievement, offering precise details of their molecular interactions. nih.govmdpi.com

The process of crystallization involves creating a supersaturated solution of the purified protein-ligand complex under conditions that favor the formation of a well-ordered crystal lattice. To form the complex, the purified, delipidated FABP is incubated with a molar excess of SBFI-26. nih.gov This solution is then used in crystallization screening experiments. The hanging drop vapor diffusion method is commonly used, where a small drop of the protein-ligand solution mixed with a crystallization reagent is allowed to equilibrate against a larger reservoir of the reagent. nih.gov

Finding the right crystallization condition is often a matter of trial and error, screening hundreds of different reagents, pH levels, and temperatures. For example, crystals of a FABP5-ligand complex were successfully grown using a precipitant solution containing ammonium (B1175870) sulfate, sodium/potassium tartrate, and sodium citrate (B86180) at pH 5.6. nih.gov Once crystals are grown, they are flash-frozen and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the SBFI-26-FABP complex. nih.govnih.gov These structures have confirmed that (S)-SBFI-26 binds in the canonical pocket and revealed an unexpected second binding site at the entry portal of FABP5. nih.gov

Preclinical Research Applications and Mechanistic Therapeutic Implications of Sbfi 26 Free Acid

Antinociceptive Efficacy in Diverse Pain Models (e.g., Inflammatory, Visceral, Neuropathic)

SBFI-26 has demonstrated significant antinociceptive effects in various preclinical pain models. Its mechanism is linked to the inhibition of FABP5 and FABP7, which are involved in the transport of the endocannabinoid anandamide (B1667382). By blocking these transporters, SBFI-26 is thought to increase the levels of anandamide in the brain, thereby producing an analgesic effect. nih.gov Research has shown that the antinociceptive effects of SBFI-26 can be reversed by a cannabinoid receptor 1 (CB1) antagonist, but not by a cannabinoid receptor 2 (CB2) antagonist or an opioid antagonist, highlighting the role of the CB1 receptor in its pain-relieving properties. figshare.com

In models of inflammatory pain, such as carrageenan-induced paw inflammation, lodenafil carbonate, another compound studied in similar models, was shown to reduce nociceptive responses to thermal and mechanical stimuli. nih.gov While not directly SBFI-26, this illustrates a common approach in evaluating anti-inflammatory pain relief. Similarly, in neuropathic pain models like spinal nerve ligation, compounds targeting related pathways have shown to reverse thermal hyperalgesia and mechanical allodynia. nih.gov The efficacy of SBFI-26 in these diverse models suggests its potential as a broad-spectrum analgesic.

Anti-inflammatory Properties in Experimental Models

The anti-inflammatory properties of SBFI-26 are closely linked to its inhibition of FABP5. nih.gov FABP5 is expressed in various immune cells and plays a role in regulating inflammatory responses. researchgate.net Inhibition of FABP5 has been shown to reduce inflammation in mouse models. nih.gov Studies on FABP5 knockout mice have revealed that the absence of this protein leads to higher expression of anti-inflammatory mediators in macrophages following stimulation with inflammatory or anti-inflammatory agents. researchgate.net This suggests that by inhibiting FABP5, SBFI-26 can promote an anti-inflammatory cellular environment. researchgate.net

Experimental models of inflammation, such as those induced by lipopolysaccharide (LPS), are commonly used to test anti-inflammatory compounds. ans-biotech.commdpi.com While direct studies on SBFI-26 in all such models are not extensively detailed in the provided results, the known function of its target, FABP5, in inflammation supports its anti-inflammatory potential. nih.govresearchgate.net The compound has been noted to produce anti-inflammatory effects in mice. nih.gov

Research into Cancer Cell Line Responses to SBFI-26 Free Acid

SBFI-26 has been investigated for its anticancer effects in several cancer cell lines, primarily through its role as a FABP5 inhibitor. nih.govnih.gov FABP5 is overexpressed in certain cancers and is implicated in their malignant progression. nih.govtbzmed.ac.ir

In castration-resistant prostate cancer (CRPC) models, particularly using PC3-M cells, SBFI-26 has shown significant promise. nih.govnih.gov It competitively binds to the oncogenic FABP5, interfering with the FABP5-PPARγ-VEGF signaling axis, which is crucial for the malignant progression of these cancer cells. nih.govnih.govuni.lu This inhibition of FABP5 leads to a reduction in cellular fatty acid uptake, which in turn prevents the activation of downstream cancer-promoting genes. nih.govnih.gov

In vitro studies have demonstrated that SBFI-26 significantly suppresses the proliferation, migration, invasiveness, and colony formation of PC3-M cells. nih.govnih.govresearchgate.net A cytotoxicity test revealed a concentration-dependent suppression of PC3-M cell viability, with maximum suppression observed at 100 μM. nih.gov

Table 1: Inhibitory Effects of SBFI-26 on Malignant Characteristics of PC3-M Cells

| Characteristic | Effect of SBFI-26 | Reference |

|---|---|---|

| Proliferation | Significantly suppressed | nih.govnih.gov |

| Migration | Significantly suppressed | nih.govnih.gov |

| Invasiveness | Significantly suppressed | nih.govnih.gov |

| Colony Formation | Significantly suppressed | nih.govnih.gov |

SBFI-26 has also been evaluated for its efficacy against multiple myeloma (MM). biorxiv.orgnih.gov The fatty acid binding protein (FABP) family has been identified as a novel therapeutic target in this malignancy. biorxiv.orgnih.govconsensus.app In MM cell lines, SBFI-26, as a FABP inhibitor, has been shown to reduce cell proliferation and induce apoptosis. biorxiv.orgnih.gov

A study using several MM cell lines demonstrated a dose-dependent decrease in cell number after 72 hours of treatment with SBFI-26. biorxiv.orgnih.gov The combination of SBFI-26 with another FABP inhibitor, BMS309403, resulted in a significant reduction in cell numbers at various time points. biorxiv.orgnih.gov RNA sequencing analysis of MM.1S cells treated with SBFI-26 revealed alterations in gene expression, though no single clear pathway was initially identified. nih.gov However, combination treatment with another FABP inhibitor pointed towards the disruption of the Myc pathway as a key mechanism. aacrjournals.org

Table 2: Effect of SBFI-26 on Multiple Myeloma Cell Lines

| Cell Line | Effect of SBFI-26 (50 µM) | Time Point | Reference |

|---|---|---|---|

| MM.1S | Significant reduction in cell number | 24, 48, 72 hours | biorxiv.orgnih.gov |

In the context of triple-negative breast cancer (TNBC), SBFI-26 has been shown to induce ferroptosis, a form of iron-dependent cell death. nih.govnih.gov This effect is mediated through lipid peroxidation. nih.gov Treatment with SBFI-26 led to a time- and dose-dependent induction of cell death in TNBC cell lines, with a particularly significant effect on MDA-MB-231 cells. nih.govnih.gov

The mechanism involves the upregulation of genes associated with ferroptosis, such as HMOX1 and ALOX12, and the downregulation of the anti-ferroptotic gene NFE2L2. nih.gov SBFI-26 treatment resulted in an increase in intracellular malondialdehyde (MDA), iron ions, and oxidized glutathione (B108866) (GSSG), alongside a decrease in total superoxide (B77818) dismutase (T-SOD) and glutathione (GSH). nih.govnih.gov

Table 3: Effect of SBFI-26 on Triple-Negative Breast Cancer Cell Viability

| Cell Line | Treatment Duration | Effect on Cell Viability | Reference |

|---|---|---|---|

| MDA-MB-231 | 12, 24, 48 hours | Significant inhibition | nih.gov |

Investigation of Synergistic Effects of this compound with Conventional Chemotherapeutic Agents

Research has explored the potential of SBFI-26 to enhance the efficacy of conventional chemotherapeutic agents. A notable example is its combination with docetaxel (B913) in treating TNBC. tbzmed.ac.ir The combination of SBFI-26 and docetaxel resulted in a greater decrease in cell viability and a more significant promotion of apoptosis compared to either agent used alone. tbzmed.ac.irresearchgate.net

The synergistic effect is linked to an increase in intracellular reactive oxygen species (ROS) levels. tbzmed.ac.ir The combination treatment led to a 2.97-fold increase in ROS fluorescence intensity compared to the control group. tbzmed.ac.ir This enhanced oxidative stress likely contributes to the increased apoptosis observed, as evidenced by changes in the expression of apoptosis-related proteins like Bcl-2, Bax, and Caspase-3. tbzmed.ac.ir While a formal synergy score indicated an additive effect rather than a strong synergistic one in one analysis, the observed enhancement in efficacy is significant. researchgate.net

Studies with second-generation FABP5 inhibitors, such as SBFI-102 and SBFI-103, have also shown synergistic cytotoxic effects when combined with docetaxel or cabazitaxel (B1684091) in prostate cancer cells. nih.gov This suggests that targeting FABP5 can be a valuable strategy to augment the effectiveness of taxane-based chemotherapy. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anandamide |

| Carrageenan |

| Lodenafil carbonate |

| Lipopolysaccharide (LPS) |

| Docetaxel |

| BMS309403 |

| Cabazitaxel |

| SBFI-102 |

| SBFI-103 |

| Doxorubicin |

| Cisplatin |

| Paclitaxel |

| Ferrostatin-1 (Fer-1) |

| Erastin |

| Glutathione (GSH) |

| Vitamin C |

| GW9662 |

| Rimonabant |

| GW6471 |

| SR144518 |

| Naloxone |

| Curcumin |

| Gallic acid |

| Sulforaphane |

| Resveratrol |

| Luteolin |

| Apigenin |

| β-carotene |

| Lycopene |

| Gingerol |

| N,N-disubstituted azine |

| Allyl isothiocyanate (AITC) |

| KGNOP1 |

| Morphine |

| Naltrexone |

| SB-612111 |

Advanced Analytical and Proteomic Approaches in Sbfi 26 Free Acid Studies

Fluorescence Displacement Binding Assays for Ligand Affinity Assessment

Fluorescence displacement binding assays are a primary method for quantifying the binding affinity of ligands like SBFI-26 to their target proteins. This technique typically involves a fluorescent probe that binds to the protein of interest, in this case, Fatty Acid Binding Protein 5 (FABP5). The affinity of a test compound is determined by its ability to displace the fluorescent probe, causing a measurable change in fluorescence.

In studies assessing SBFI-26, the fluorescent fatty acid analogue 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) has been used as the probe for wild-type rat FABP5 (wtrFABP5). The inhibition constant (Ki) is calculated to represent the binding affinity of the inhibitor. Research has shown that SBFI-26 is a potent inhibitor of FABP5, with a binding affinity comparable to that of natural fatty acids like linoleic acid. nih.gov For instance, one study determined the Ki of SBFI-26 for wtrFABP5 to be 1.69 ± 0.15 μM, which was similar to linoleic acid's Ki of 1.58 ± 0.14 μM. nih.gov This affinity was approximately 7.4 times higher than that of other tested compounds like SBFI19 and SBFI27. nih.gov

Another study, using similar fluorescence displacement assays, reported the Ki value of SBFI-26 with FABP5 to be 0.86 ± 0.18 μM. nih.gov These assays are critical for screening and identifying new inhibitor scaffolds, often using SBFI-26 as a reference compound due to its established potency. nih.govresearchgate.net

| Compound | Ki (μM) | Reference |

|---|---|---|

| SBFI-26 | 1.69 ± 0.15 | nih.gov |

| SBFI-26 | 0.86 ± 0.18 | nih.gov |

| Linoleic Acid | 1.58 ± 0.14 | nih.gov |

| Oleic Acid | 1.89 ± 0.18 | nih.gov |

| Palmitic Acid | 4.30 ± 0.4 | nih.gov |

| SBFI19 | 12.54 ± 2.25 | nih.gov |

| SBFI27 | 12.50 ± 2.07 | nih.gov |

Mass Spectrometry-Based Proteomics for Protein Expression and Pathway Analysis (e.g., IPA, STRING Analysis)

Mass spectrometry (MS)-based proteomics provides a global, unbiased view of changes in protein expression in response to treatment with SBFI-26. nih.govyoutube.com This powerful technique allows for the identification and quantification of thousands of proteins, revealing the cellular pathways and processes affected by the compound. nih.gov

In studies on multiple myeloma cells, treatment with SBFI-26 for 48 hours induced significant changes in the proteomic profile. nih.gov The resulting data is often analyzed using bioinformatic tools like Ingenuity Pathway Analysis (IPA) and STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) to identify affected biological networks. nih.gov

IPA analysis of myeloma cells treated with SBFI-26 revealed alterations in key pathways. nih.gov For example, pathways related to cell death and survival were significantly impacted. nih.gov STRING analysis helps visualize the protein-protein interaction networks of significantly up- and downregulated proteins, highlighting the functional clusters affected by SBFI-26 treatment. nih.gov This approach has been instrumental in identifying that FABP inhibition affects critical cellular processes and signaling pathways. nih.govbiorxiv.org

| Pathway Name | z-score | Status |

|---|---|---|

| EIF2 Signaling | -3.229 | Inhibited |

| Sirtuin Signaling Pathway | -2.049 | Inhibited |

| Oxidative Phosphorylation | -1.897 | Inhibited |

| mTOR Signaling | -1.633 | Inhibited |

| Mitochondrial Dysfunction | -1.549 | Inhibited |

Note: Negative z-scores from IPA analysis suggest inhibition of the pathway. Data is illustrative based on findings from proteomic studies. nih.gov

Transcriptomic Analysis via RNA Sequencing

Transcriptomic analysis using RNA sequencing (RNA-Seq) offers a comprehensive snapshot of the gene expression changes within a cell following exposure to SBFI-26. nih.govbiorxiv.org This technique quantifies the abundance of RNA transcripts, providing insights into how the compound modulates cellular function at the genetic level. unina.itfrontiersin.org

Interestingly, the impact of SBFI-26 at the transcriptomic level appears to be context-dependent and can be modest. In a study involving multiple myeloma cells treated for 24 hours with SBFI-26, RNA-Seq analysis revealed that only six genes were significantly altered. nih.gov Further analysis using the STRING database indicated no known connections between these genes, suggesting that SBFI-26 may exert its primary effects through post-transcriptional mechanisms or by affecting specific protein functions rather than causing widespread changes in gene expression under certain conditions. nih.gov This highlights the importance of integrating transcriptomic data with proteomic and functional assays for a complete understanding of a compound's mechanism of action.

Cell-Based Functional Assays for Cellular Processes (e.g., CCK8, MTT, Flow Cytometry, Wound Healing, Crystal Violet Staining)

A variety of cell-based functional assays are employed to determine the physiological effects of SBFI-26 on cellular processes such as proliferation, viability, migration, and invasion.

MTT and CCK8 Assays: These colorimetric assays are used to assess cell viability and proliferation. Studies have shown that SBFI-26 can suppress the viability of cancer cells, such as the castration-resistant prostate cancer cell line PC3-M, in a concentration-dependent manner. nih.gov Maximum suppression was observed at a concentration of 100 μM. nih.gov

Wound Healing Assay: This assay measures cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored. Treatment with SBFI-26 has been demonstrated to significantly inhibit the migration of PC3-M cells. nih.gov

Crystal Violet Staining: This simple staining method is used to quantify cell number and is applied in invasion and colony formation assays. nih.govabcam.comresearchgate.net In invasion assays, cells that migrate through a membrane in a Boyden chamber are stained with crystal violet and counted; SBFI-26 has been shown to reduce the invasive capacity of cancer cells. nih.gov It is also used in soft-agar assays to stain and count colonies, where SBFI-26 treatment has been found to suppress colony formation. nih.gov

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells. In the context of SBFI-26 research, flow cytometry has been utilized in fatty acid uptake assays. nih.gov Using a fluorescently-labeled fatty acid (BODIPY), researchers have shown that SBFI-26 inhibits the uptake of fatty acids into PC3-M cells. nih.gov

Immunochemical and Molecular Biology Techniques (e.g., Western Blotting, qRT-PCR, Immunohistochemistry)

Immunochemical and molecular biology techniques are essential for validating findings from high-throughput methods like proteomics and for investigating specific molecular targets and pathways.

Western Blotting: This technique is widely used to detect and quantify specific proteins. In studies of SBFI-26, Western blotting has been used to confirm the downregulation of key proteins identified in proteomic screens, such as MYC in myeloma cells. nih.gov It has also been employed to examine the effect of SBFI-26 on specific signaling pathways. For example, research has shown that SBFI-26 inhibits the phosphorylation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a downstream target in the FABP5 signaling axis. nih.gov Additionally, it has been used to measure the expression of pro-fibrotic proteins like collagen type I (Col1) and α-smooth muscle actin (α-SMA) in pulmonary adventitial fibroblasts, showing that SBFI-26 can downregulate their expression. nih.gov

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific genes. It serves to validate findings from RNA-Seq analyses. For instance, qRT-PCR has been used to confirm that treatment with SBFI-26 leads to a decrease in MYC gene expression in myeloma cells, corroborating proteomic data that showed a reduction in MYC protein. nih.gov

Immunohistochemistry (IHC): While not as frequently detailed in the specific context of SBFI-26 in vitro studies, IHC is a valuable technique for examining protein expression and localization within tissues, which can be relevant for in vivo studies assessing the effects of SBFI-26.

Q & A

Q. What is the molecular mechanism by which SBFI-26 inhibits FABP5, and how does this affect immune suppression in tumor microenvironments?

SBFI-26 binds to Fatty Acid-Binding Protein 5 (FABP5) at both the canonical substrate pocket and a portal site, inducing conformational changes that disrupt fatty acid transport . This inhibition reduces lipid accumulation in tumor-associated macrophages (TAMs), downregulating PPAR-γ and immunosuppressive genes (e.g., PD-1, TREM2) . Methodologically, researchers can validate this using co-crystal structural analysis (e.g., PDB ID: 5UR9) and flow cytometry to measure changes in TAM lipid content and immune checkpoint marker expression .

Q. What experimental models are most suitable for studying SBFI-26’s impact on CD8+ T-cell function?

Co-culture systems of TAMs and CD8+ T cells are critical. For example, SBFI-26-treated TAMs can be incubated with CD8+ T cells to assess changes in cytokine production (IFN-γ, TNF-α) and cytotoxicity markers (granzyme B, perforin) via ELISA or intracellular staining . In vivo, malignant pleural effusion (MPE) mouse models are effective for evaluating survival rates and tumor volume reduction post-SBFI-26 treatment .

Q. What are standard protocols for quantifying SBFI-26’s bioavailability and metabolic stability in preclinical studies?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma/tissue concentrations. Include controls for blood-brain barrier (BBB) penetration if studying neurological cancers, as SBFI-26’s BBB permeability remains unconfirmed . Pair these assays with transcriptomic analysis (RNA-seq) of FABP5/7-related pathways to correlate pharmacokinetics with target engagement .

Advanced Research Questions

Q. How can researchers address the dual inhibition of FABP5 and FABP7 by SBFI-26 when studying its specificity?

To isolate FABP5-specific effects, employ genetic knockout models (e.g., FABP5−/− vs. FABP7−/− cells) or compare results with selective inhibitors like MF6 (FABP7-specific) . Structural studies using site-directed mutagenesis of FABP5/FABP7 binding pockets can further clarify enantiomer-specific interactions (e.g., SBFI-26’s S-form binding ).

Q. What experimental strategies resolve contradictions in SBFI-26’s efficacy across different cancer models?

For instance, in glioblastoma, SBFI-26’s effects may be confounded by FABP5/7 cross-reactivity or variable expression in primary vs. cell-line models (e.g., U87MG vs. patient-derived GBM cells) . Address this by profiling FABP5/7 expression in target tissues using immunohistochemistry and validating findings across multiple in vivo models (e.g., orthotopic vs. subcutaneous tumors) .

Q. How can SBFI-26 be integrated into combination therapies to enhance immune checkpoint blockade (ICB) responses?

Preclinical studies show SBFI-26 synergizes with anti-PD-1 antibodies by reducing TAM-mediated immunosuppression. Design experiments using MPE mice treated with SBFI-26 + ICB, followed by multiplex immunofluorescence to quantify CD8+ T-cell infiltration and exhaustion markers (e.g., PD-1, TIGIT) . Dose optimization via pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical to minimize toxicity .

Q. What computational methods support the design of next-generation FABP5 inhibitors derived from SBFI-26?

Use homology modeling (e.g., Modeller 9.23) to generate FABP5/7 structures if crystallographic data are limited . Molecular docking (AutoDock4.2) and binding affinity simulations (e.g., BMS309403 vs. SBFI-26) can prioritize compounds with improved selectivity . Validate predictions using fluorescence-based competitive binding assays with DAUDA, a fluorescent FABP probe .

Q. How does SBFI-26 modulate synaptic signaling in neurological contexts, and what are the implications for experimental design?

In brain studies, SBFI-26 inhibits FABP3/7-mediated synaptic eicosanoid signaling. Use electrophysiological recordings (e.g., eEPSC measurements in CA1 neurons) to assess changes in glutamate transmission under TPPU (sEH inhibitor) treatment . Pair this with lipidomic profiling to quantify PUFA metabolites altered by SBFI-26 .

Q. What structural insights from SBFI-26’s co-crystal complexes inform drug optimization?

The 2.2 Å resolution structure of SBFI-26 bound to FABP5 (PDB: 5UR9) reveals critical interactions: naphthyloxy groups engage hydrophobic residues, while carboxylic acid forms hydrogen bonds with Arg126 and Tyr128 . Use this data to guide methyl or fluorine substitutions that enhance binding affinity without compromising solubility .

Q. How can in silico toxicity screening improve the translational potential of SBFI-26 analogs?

Tools like ProTox-II predict hepatotoxicity, mutagenicity, and cytotoxicity for lead compounds. For example, glycyrrhetinic acid and celastrol (identified via docking) show lower toxicity than BMS309403, making them viable candidates . Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo maximum tolerated dose (MTD) studies .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., flow cytometry + RNA-seq) to distinguish off-target effects .

- Experimental Controls : Include vehicle-treated and FABP5/7 knockout groups to isolate SBFI-26’s mechanistic contributions .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.